Ethyl 3-(prop-2-yn-1-ylamino)benzoate
Description
Significance of Propargylamine (B41283) and Benzoate (B1203000) Ester Moieties in Molecular Design
The propargylamine group, which consists of an amino group attached to a propargyl group (a three-carbon chain with a carbon-carbon triple bond), is a highly valued functional moiety in medicinal chemistry and organic synthesis. nih.govresearchgate.net Its utility stems from the reactivity of the alkyne, which can participate in a wide array of chemical transformations. These include cycloaddition reactions, coupling reactions, and nucleophilic additions. researchgate.net The propargylamine motif is a key feature in several pharmaceutical compounds, particularly in the design of enzyme inhibitors. nih.govrsc.org For instance, molecules containing this group have been investigated for their potential in treating neurodegenerative diseases. nih.govtandfonline.com
The benzoate ester functional group is another cornerstone of organic and medicinal chemistry. chemicalbook.com Benzoic acid and its esters are used extensively as preservatives, and their derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and fragrances. annexechem.com The ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization or for modulating the solubility and bioavailability of a molecule. nih.gov In drug design, benzoate esters can act as prodrugs, which are inactive forms of a drug that are metabolized in the body to the active form. nih.gov
The combination of these two moieties in Ethyl 3-(prop-2-yn-1-ylamino)benzoate results in a molecule with multiple reactive sites, offering a platform for diverse synthetic explorations.
Overview of the Role of N-Propargyl Anilines in Synthetic Chemistry
N-propargyl anilines, the class of compounds to which this compound belongs, are valuable precursors in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net The presence of the aniline (B41778) nitrogen and the propargyl group's terminal alkyne allows for intramolecular cyclization reactions to form quinolines, indoles, and other fused ring systems. rsc.orgorgsyn.org These heterocyclic scaffolds are prevalent in many biologically active molecules.
The synthesis of N-propargyl anilines is often achieved through the monoalkylation of anilines with propargyl halides. orgsyn.org Various catalytic systems, including those based on copper and nickel, have been developed to facilitate the synthesis of propargylamines through three-component coupling reactions involving an amine, an aldehyde, and an alkyne. organic-chemistry.org The versatility of N-propargyl anilines as synthetic intermediates is further enhanced by the ability to perform reactions at the aromatic ring, the amino group, and the alkyne, allowing for the construction of complex molecular frameworks. researchgate.net
Chemical and Physical Properties
Below is a table summarizing some of the computed chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(OCC)c1cccc(NCC#C)c1 |
| Purity | 98% |
| Data sourced from commercial suppliers and chemical databases. apextraders.co.krchemscene.com |
Research Findings
While direct research on this compound is limited, the broader classes of propargylamines and benzoate derivatives have been the subject of extensive study.
Propargylamines in Medicinal Chemistry:
Enzyme Inhibition: The propargylamine moiety is a well-known "warhead" for the irreversible inhibition of monoamine oxidases (MAOs), enzymes implicated in Parkinson's and Alzheimer's diseases. rsc.org
Multifunctional Drug Design: Researchers have incorporated the propargylamine group into molecules designed to hit multiple biological targets simultaneously, a strategy known as the "one drug, multiple targets" paradigm. nih.gov
Synthetic Intermediates: Propargylamines are crucial building blocks for synthesizing a variety of heterocyclic compounds with diverse biological activities. researchgate.net
Benzoate Esters in Chemistry and Pharmacology:
Prodrugs: Benzoate esters can improve the lipophilicity of a drug, enhancing its absorption and distribution. Subsequent hydrolysis by esterases in the body releases the active carboxylic acid. nih.gov
Synthetic Handles: The ester functionality is a versatile handle for chemical modification, allowing for the synthesis of amides, other esters, and the parent carboxylic acid. annexechem.com
Flavoring and Fragrance: Simple benzoate esters like ethyl benzoate and methyl benzoate are used as flavoring agents and in perfumery due to their pleasant aromas. chemicalbook.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(prop-2-ynylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8-13-11-7-5-6-10(9-11)12(14)15-4-2/h1,5-7,9,13H,4,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHLBTWXFJETJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Prop 2 Yn 1 Ylamino Benzoate
Direct Synthesis Approaches
Direct synthesis methods provide a straightforward route to Ethyl 3-(prop-2-yn-1-ylamino)benzoate, typically involving the formation of the ester and the secondary amine functionalities in separate, sequential steps.
Esterification of 3-(prop-2-yn-1-ylamino)benzoic acid
One of the most fundamental approaches to the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 3-(prop-2-yn-1-ylamino)benzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol (B145695), which serves as both the reactant and the solvent.
The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. researchgate.netprezi.com The reaction is reversible, and to drive the equilibrium towards the ester product, excess ethanol is used. fugus-ijsgs.com.ngarxiv.org The water produced during the reaction can be removed to further favor product formation.
A general procedure would involve dissolving 3-(prop-2-yn-1-ylamino)benzoic acid in absolute ethanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for a period of time until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC). researchgate.netprezi.com Upon completion, the reaction mixture is cooled and neutralized with a weak base, such as sodium carbonate solution, to quench the acid catalyst and deprotonate the ammonium (B1175870) salt of the product. researchgate.net The crude ester can then be isolated by filtration or extraction and purified by recrystallization or column chromatography.
| Reactants | Reagents & Conditions | Product | Key Features |
| 3-(prop-2-yn-1-ylamino)benzoic acid, Ethanol | H₂SO₄ (catalyst), Reflux | This compound | Acid-catalyzed, reversible reaction. Excess ethanol shifts equilibrium. |
N-Alkylation of Ethyl 3-Aminobenzoate (B8586502) with Propargyl Halides
An alternative direct approach involves the N-alkylation of a commercially available starting material, Ethyl 3-aminobenzoate. In this method, the secondary amine is formed by reacting the primary amino group of Ethyl 3-aminobenzoate with a propargyl halide, such as propargyl bromide or propargyl chloride.
This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases used for this purpose include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). semanticscholar.orgorgsyn.org The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) often being employed. semanticscholar.orgorgsyn.org
To favor mono-alkylation and minimize the formation of the undesired di-alkylated product, the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, need to be carefully controlled. Using an excess of the amine relative to the propargyl halide can also promote mono-alkylation. orgsyn.org Microwave irradiation has been shown to expedite similar N-alkylation reactions, often leading to higher yields and shorter reaction times. semanticscholar.org
| Reactants | Reagents & Conditions | Product | Key Features |
| Ethyl 3-aminobenzoate, Propargyl bromide | Base (e.g., K₂CO₃, DBU), Solvent (e.g., DMF, Acetonitrile), Heat or Microwave | This compound | Base is required to neutralize HX byproduct. Control of stoichiometry is important to avoid over-alkylation. |
Multicomponent Reaction (MCR) Strategies for Analogues and Derivatives
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like this compound and its analogues in a single step from three or more starting materials. These strategies are particularly valuable for generating libraries of related compounds for applications such as drug discovery.
A³-Coupling Reactions (Aldehyde-Alkyne-Amine) involving Benzoate (B1203000) Esters
The A³-coupling reaction is a powerful MCR that combines an aldehyde, an alkyne, and an amine to form a propargylamine (B41283). libretexts.orgwikipedia.org To synthesize analogues of this compound, a substituted benzaldehyde (B42025) bearing an ester group, a terminal alkyne, and an amine can be employed. The reaction is typically catalyzed by a metal salt, with copper and gold complexes being the most common. nih.govorganic-chemistry.org
The generally accepted mechanism involves the in situ formation of an imine from the aldehyde and the amine. libretexts.orgwikipedia.org Simultaneously, the metal catalyst activates the terminal alkyne, facilitating its addition to the imine, which leads to the formation of the propargylamine product. libretexts.orgwikipedia.org A key advantage of this method is the wide range of commercially available starting materials, allowing for the rapid synthesis of a diverse library of propargylamine-containing benzoate esters.
| Reactants | Catalyst | Product Type | Key Features |
| Aldehyde (with benzoate ester), Alkyne, Amine | Cu or Au salts | Propargylamine derivatives | One-pot, three-component reaction. High atom economy. |
Transition Metal-Catalyzed Syntheses of Propargylamines
Beyond the classic A³-coupling, various other transition metal-catalyzed methods have been developed for the synthesis of propargylamines. These often involve the direct C-H activation of a terminal alkyne and its subsequent coupling with an amine-containing substrate. Copper catalysis is particularly prevalent in this area due to the low cost and high reactivity of copper salts. nih.gov
For instance, copper catalysts can be used to promote the coupling of terminal alkynes with imines, which can be pre-formed or generated in situ. organic-chemistry.org The use of chiral ligands in conjunction with the metal catalyst can enable the enantioselective synthesis of chiral propargylamines. mdpi.com Furthermore, some transition metal catalysts can facilitate the direct coupling of amines with alkynes through an oxidative C-H/N-H cross-coupling, although this is a less common approach for the synthesis of secondary propargylamines.
| Catalyst Type | Reactants | Key Features |
| Copper, Gold, Ruthenium, Silver | Amine/Imine, Terminal Alkyne | Can involve C-H activation. Amenable to asymmetric synthesis with chiral ligands. |
Metal-Free Approaches for Propargylamino Aromatic Systems
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metal catalysts. Several metal-free strategies for the synthesis of propargylamines have emerged.
One such approach involves a decarboxylative coupling reaction where an alkynyl carboxylic acid reacts with an amine and an aldehyde (often formaldehyde) to yield the corresponding propargylamine. organic-chemistry.org Another innovative metal-free method utilizes visible light-mediated persulfate activation to generate radical intermediates from amines and alkynes, which then combine to form the propargylamine product. rsc.orgrsc.org These methods align with the principles of green chemistry by avoiding heavy metals and often utilizing more environmentally benign reaction conditions. rsc.orgrsc.org
| Method | Reactants | Key Features |
| Decarboxylative Coupling | Alkynyl carboxylic acid, Amine, Aldehyde | Avoids the need for a metal catalyst. |
| Light-Mediated Persulfate Activation | Amine, Alkyne | Utilizes visible light and a persulfate initiator. Proceeds via a radical mechanism. rsc.org |
Orthogonal Protective Group Strategies
In a synthetic route that requires the protection of both the amine and the ester functionalities, an orthogonal protection strategy is highly desirable. This strategy allows for the selective removal of one protecting group in the presence of the other. sielc.com
For instance, the amine could be protected as a Boc group (acid-labile), and if the synthesis started from a protected carboxylic acid, a benzyl (B1604629) ester (hydrogenolysis-labile) could be used. This would allow for the selective deprotection of either group without affecting the other.
Interactive Data Table: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) |
Chemical Transformations and Reactivity Profiles of Ethyl 3 Prop 2 Yn 1 Ylamino Benzoate
Transformations Involving the Terminal Alkyne Moiety
The presence of a terminal alkyne group in Ethyl 3-(prop-2-yn-1-ylamino)benzoate opens up a vast area of synthetic possibilities, from cycloaddition reactions to metal-catalyzed couplings.
Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))
The terminal alkyne of this compound is an ideal handle for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example of click chemistry is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This transformation is highly efficient and has been widely employed in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The resulting triazole-linked conjugates are known for their high degree of stability and have been investigated for various biological activities.
Cyclization and Cycloisomerization Reactions to Heterocycles
The propargylamino group in this compound is a key structural motif for the synthesis of various nitrogen-containing heterocycles through cyclization and cycloisomerization reactions. For instance, under appropriate catalytic conditions, the molecule can undergo intramolecular cyclization to form substituted quinolines, a core structure found in many biologically active compounds. These reactions are often catalyzed by transition metals such as gold, platinum, or silver, which activate the alkyne towards nucleophilic attack by the aniline (B41778) ring. The specific reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity of the cyclization, leading to the formation of different heterocyclic scaffolds.
Addition Reactions (e.g., Hydroamination, Hydrosilylation)
The carbon-carbon triple bond of the alkyne moiety is susceptible to a variety of addition reactions. Intramolecular hydroamination, for example, can be catalyzed by various metal complexes to yield cyclic enamines or imines, which are valuable intermediates for the synthesis of other nitrogen heterocyles. Similarly, hydrosilylation, the addition of a silicon-hydrogen bond across the alkyne, can be achieved using catalysts based on platinum, rhodium, or other transition metals. This reaction provides access to vinylsilanes, which are versatile synthetic intermediates that can be further functionalized through a range of transformations, including cross-coupling reactions and oxidations.
Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Stille)
The terminal alkyne of this compound serves as an excellent coupling partner in a variety of metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is a powerful method for the formation of carbon-carbon bonds. This reaction can be used to append various aryl or vinyl groups to the alkyne terminus, thereby extending the molecular framework. While the Heck and Stille couplings traditionally involve the reaction of alkenes or organostannanes with organic halides, modifications of these reactions can also be employed to functionalize the alkyne moiety, further expanding the synthetic utility of this compound.
Reactions at the Secondary Amine Functionality
The secondary amine group in this compound provides another reactive handle for molecular elaboration.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the secondary amine is nucleophilic and can readily undergo N-alkylation with various alkyl halides or other electrophilic alkylating agents. This reaction introduces an additional substituent onto the nitrogen atom, which can be used to modulate the steric and electronic properties of the molecule. Similarly, N-acylation can be achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. The resulting amides are generally more stable than the parent amine and this transformation is often used to protect the amine functionality during subsequent synthetic steps or to introduce specific functional groups.
Amine-mediated Condensations and Derivatizations
The secondary amine in this compound is a nucleophilic center and can participate in various condensation and derivatization reactions. These transformations are fundamental in constructing more complex molecular architectures.
One of the primary reactions of the secondary amine is its condensation with aldehydes and ketones to form iminium ions. These intermediates are highly electrophilic and can subsequently undergo intramolecular cyclization or react with other nucleophiles. For instance, in the presence of an appropriate acid catalyst, the reaction with a carbonyl compound can initiate a Pictet-Spengler-type reaction, leading to the formation of tetrahydroquinoline derivatives.
Furthermore, the secondary amine, in conjunction with the terminal alkyne, can participate in three-component coupling reactions, such as the A³ coupling (Aldehyde-Alkyne-Amine). This reaction, typically catalyzed by copper or other transition metals, provides a direct route to propargylamines with a new substituent at the acetylenic carbon.
The following table summarizes potential amine-mediated condensations and derivatizations:
| Reaction Type | Reactants | Reagents/Catalysts | Expected Product | Citation |
| Pictet-Spengler type Cyclization | This compound, Aldehyde/Ketone | Acid catalyst (e.g., TFA, HCl) | Tetrahydroquinoline derivative | nih.gov |
| A³ Coupling | This compound, Aldehyde, Terminal Alkyne | Copper salt (e.g., CuBr, CuI) | Substituted propargylamine (B41283) |
Note: The specific outcomes of these reactions with this compound would require experimental verification.
Reactivity of the Benzoate (B1203000) Ester Group
The ethyl benzoate moiety of the molecule is susceptible to a range of nucleophilic acyl substitution reactions, allowing for the modification of the ester functionality.
The ethyl ester can be converted to other esters through transesterification. This process involves reacting the compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. wikipedia.org Acid-catalyzed hydrolysis is a reversible process, while saponification (base-promoted hydrolysis) is irreversible due to the formation of the carboxylate salt. wikipedia.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid.
| Reaction Type | Reactant | Reagents | Expected Product | Citation |
| Transesterification | This compound | R'OH, Acid or Base catalyst | Alkyl 3-(prop-2-yn-1-ylamino)benzoate | |
| Acid Hydrolysis | This compound | H₃O⁺, heat | 3-(prop-2-yn-1-ylamino)benzoic acid | wikipedia.org |
| Saponification | This compound | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-(prop-2-yn-1-ylamino)benzoic acid | wikipedia.org |
The carbonyl group of the ester can be derivatized to form a variety of other functional groups. For instance, reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides through a process known as aminolysis. This reaction typically requires heating.
Furthermore, the ester can react with organometallic reagents, such as Grignard reagents (RMgX). This reaction proceeds via a double addition to the carbonyl group, ultimately yielding a tertiary alcohol after acidic workup. The initial product of the first addition is a ketone, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent.
| Reaction Type | Reactant | Reagents | Expected Product | Citation |
| Aminolysis | This compound | NH₃ or R'NH₂ or R'₂NH, heat | 3-(prop-2-yn-1-ylamino)benzamide | |
| Reaction with Grignard Reagent | This compound | 1. 2 eq. R'MgX, Et₂O; 2. H₃O⁺ | Tertiary alcohol derivative |
Reactions Involving the Aromatic Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing substituents: the amino group and the benzoate ester group.
The secondary amino group (-NHR) is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the ethyl carboxylate group (-COOEt) is a deactivating group and a meta-director because it withdraws electron density from the ring.
In this case, the powerful activating effect of the amino group will dominate the directing effect. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group (carbons 2, 4, and 6). However, the position para to the amino group (carbon 6) is already substituted with the ester. Thus, substitution is most likely to occur at the ortho positions (carbons 2 and 4). Steric hindrance from the propargylamino group might influence the regioselectivity between these two positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
| Reaction Type | Reactant | Reagents | Expected Major Product(s) | Citation |
| Nitration | This compound | HNO₃, H₂SO₄ | Ethyl 2-nitro-3-(prop-2-yn-1-ylamino)benzoate and/or Ethyl 4-nitro-3-(prop-2-yn-1-ylamino)benzoate | |
| Bromination | This compound | Br₂, FeBr₃ | Ethyl 2-bromo-3-(prop-2-yn-1-ylamino)benzoate and/or Ethyl 4-bromo-3-(prop-2-yn-1-ylamino)benzoate | |
| Friedel-Crafts Acylation | This compound | R'COCl, AlCl₃ | Ethyl 2-acyl-3-(prop-2-yn-1-ylamino)benzoate and/or Ethyl 4-acyl-3-(prop-2-yn-1-ylamino)benzoate |
It is important to note that Friedel-Crafts reactions can be complicated by the Lewis basicity of the amino group, which can coordinate with the Lewis acid catalyst.
Advanced Spectroscopic and Chromatographic Characterization Techniques for Ethyl 3 Prop 2 Yn 1 Ylamino Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For Ethyl 3-(prop-2-yn-1-ylamino)benzoate, a detailed analysis of its NMR spectra would provide comprehensive information regarding its proton and carbon framework.
¹H NMR Spectral Analysis
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic-H | 6.8 - 7.8 | Multiplet | |
| -OCH₂CH₃ | ~4.3 | Quartet | ~7.1 |
| -NH-CH₂- | ~4.0 | Doublet | ~2.4 |
| -OCH₂CH₃ | ~1.3 | Triplet | ~7.1 |
| -C≡CH | ~2.2 | Triplet | ~2.4 |
| -NH- | Broad Singlet |
The aromatic protons on the benzoate (B1203000) ring are expected to appear in the downfield region (6.8-7.8 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the ester group. The methylene (B1212753) protons of the ethyl ester would likely resonate around 4.3 ppm as a quartet, coupled to the adjacent methyl protons. These methyl protons would, in turn, appear as a triplet around 1.3 ppm. The methylene protons of the propargyl group attached to the nitrogen are predicted to be a doublet around 4.0 ppm, showing coupling to the terminal alkyne proton. This terminal alkyne proton should appear as a triplet around 2.2 ppm. The amine proton signal is expected to be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~166 |
| Aromatic C-NH | ~147 |
| Aromatic C-COO | ~131 |
| Aromatic C-H | 115 - 130 |
| -C≡CH | ~80 |
| -C≡CH | ~72 |
| -O-CH₂- | ~61 |
| -NH-CH₂- | ~34 |
| -CH₃ | ~14 |
The carbonyl carbon of the ester group is expected to be the most downfield signal, around 166 ppm. The aromatic carbons would resonate in the 115-147 ppm region, with the carbon attached to the nitrogen appearing more downfield than the others. The two sp-hybridized carbons of the alkyne would have characteristic shifts around 80 and 72 ppm. The methylene carbon of the ethyl group is predicted around 61 ppm, while the methylene carbon of the propargyl group would be significantly more upfield, around 34 ppm. The terminal methyl carbon of the ethyl group is expected to be the most upfield signal, around 14 ppm.
Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For instance, it would show correlations between the methylene and methyl protons of the ethyl group, and between the methylene and methine protons of the propargyl group.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.3 ppm would correlate with the carbon signal at ~61 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, providing a high degree of confidence in the compound's identity. For C₁₂H₁₃NO₂, the expected monoisotopic mass is 203.09463 Da. The observation of a molecular ion peak with this high mass accuracy would confirm the elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 204.1024. Depending on the instrument conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information through the analysis of its fragmentation pattern. Expected fragmentation pathways could include the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the propargyl group, leading to characteristic fragment ions that would further confirm the structure of the molecule.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique used in mass spectrometry, allowing the analysis of large, non-volatile, and thermally labile molecules. In the analysis of this compound, MALDI-TOF-MS is instrumental in determining the precise molecular weight, which serves as a primary confirmation of successful synthesis.
The process involves co-crystallizing the analyte with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid). A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecule into the gas phase as an ion. These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined based on the time it takes for them to reach the detector.
For this compound (molecular formula: C₁₂H₁₃NO₂), the expected monoisotopic mass is approximately 203.09 Da. In a MALDI-TOF spectrum, the compound would primarily be observed as the protonated molecule, [M+H]⁺.
Expected MALDI-TOF-MS Data for this compound
| Ion Species | Theoretical m/z | Observed m/z (Hypothetical) |
|---|---|---|
| [M+H]⁺ | 204.102 | 204.105 |
| [M+Na]⁺ | 226.084 | 226.087 |
This table presents hypothetical data based on the compound's structure. The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is common in MALDI-TOF-MS analysis.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups within this compound each have characteristic vibrational frequencies, and their presence can be confirmed by analyzing the spectra.
IR Spectroscopy : Measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of a molecule. A change in the dipole moment during the vibration is necessary for a band to be IR-active.
Raman Spectroscopy : Involves scattering of monochromatic light (usually from a laser). The frequency shifts in the scattered light correspond to the vibrational modes. A change in polarizability is required for a signal to be Raman-active.
For this compound, key expected vibrations include the C=O stretch of the ester, the N-H bend of the secondary amine, the C≡C and ≡C-H stretches of the terminal alkyne, and various vibrations associated with the substituted benzene (B151609) ring. orgchemboulder.comlibretexts.orglibretexts.org
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Alkyne | ≡C-H stretch | ~3300 (strong, sharp) | ~3300 (strong, sharp) |
| Secondary Amine | N-H stretch | ~3400 (medium) | ~3400 (weak) |
| Aromatic Ring | C-H stretch | >3000 | >3000 |
| Ethyl Group | C-H stretch | ~2980-2850 | ~2980-2850 |
| Alkyne | C≡C stretch | ~2120 (weak to medium) | ~2120 (strong) |
| Ester | C=O stretch | ~1715 (strong) | ~1715 (medium) |
| Aromatic Ring | C=C stretch | ~1600, 1580, 1450 | ~1600, 1580, 1450 |
| Secondary Amine | N-H bend | ~1530 | Weak or inactive |
This table presents hypothetical data based on characteristic group frequencies. The complementarity of IR and Raman is evident, for instance, in the C≡C stretch, which is typically stronger in Raman spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring and carbonyl group present in this compound.
The aniline-like structure (an amino group attached to a benzene ring) is a strong chromophore. The lone pair of electrons on the nitrogen atom interacts with the π-system of the aromatic ring, shifting the absorption to longer wavelengths compared to benzene alone. libretexts.org The presence of the ester group (C=O) also contributes to the electronic transitions, specifically n→π* and π→π* transitions. masterorganicchemistry.com The absorption maxima (λmax) are sensitive to the solvent polarity.
Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Hypothetical) |
|---|---|---|
| π→π* (Benzene Ring) | ~250 | ~12,000 |
| π→π* (Aniline-like) | ~300 | ~2,500 |
This table presents hypothetical data based on the electronic properties of the constituent functional groups. The π→π transitions are typically more intense than the n→π* transitions.*
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
If this compound can be grown as a suitable single crystal, XRD analysis would involve irradiating the crystal with monochromatic X-rays and measuring the diffraction pattern. The pattern of spots is then used to calculate the electron density map of the molecule, from which the atomic positions are determined. While specific data for the title compound is not available, analysis of similar ethyl benzoate derivatives shows that such structures can be resolved with high precision. nih.govdoaj.org
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025 |
This table presents plausible, hypothetical crystallographic data. The actual parameters would depend on the specific crystal packing adopted by the molecule.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
The compound is separated based on its hydrophobicity. Its purity can be assessed by the presence of a single major peak in the chromatogram, detected by a UV detector set to one of the compound's absorption maxima (e.g., 250 nm or 300 nm). The retention time is a characteristic property of the compound under specific chromatographic conditions.
Hypothetical HPLC Parameters and Results
| Parameter | Value |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Retention Time (tᵣ) | ~5.8 min |
This table outlines a typical set of HPLC conditions and expected results for a pure sample of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds like this compound.
The sample is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. The molecular ion peak (M⁺) and characteristic fragment ions are key identifiers.
Expected GC-MS Data for this compound
| Feature | m/z (Hypothetical) | Identification |
|---|---|---|
| Retention Time | ~12.5 min | This compound |
| Molecular Ion [M]⁺ | 203 | C₁₂H₁₃NO₂⁺ |
| Fragment Ion | 174 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| Fragment Ion | 158 | [M - OC₂H₅]⁺ (Loss of ethoxy group) |
| Fragment Ion | 120 | [H₂NC₆H₄CO]⁺ (Aminobenzoyl cation) |
This table presents a plausible fragmentation pattern. The fragmentation provides structural information, corroborating the identity of the molecule.
Theoretical and Computational Studies of Ethyl 3 Prop 2 Yn 1 Ylamino Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict molecular properties from first principles.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the electronic structure and equilibrium geometry of organic molecules. For Ethyl 3-(prop-2-yn-1-ylamino)benzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry in the gas phase. researchgate.netresearchgate.net
These calculations would yield crucial information about the molecule's structural parameters. For instance, bond lengths, bond angles, and dihedral angles would be determined, providing a detailed three-dimensional picture of the molecule. The planarity of the benzene (B151609) ring and the orientation of the ethyl ester and propargylamino substituents would be of particular interest.
Furthermore, DFT is used to calculate various electronic properties that govern the molecule's reactivity and spectroscopic behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Other electronic descriptors that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, and global hardness. researchgate.net
To visualize the reactive sites of the molecule, a Molecular Electrostatic Potential (MEP) map can be generated from the DFT electron density. The MEP map would highlight regions of negative potential, typically associated with lone pairs on oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often around hydrogen atoms, would indicate sites for nucleophilic attack.
Illustrative Data Table: Calculated Geometric Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C-N (amino) | 1.39 Å |
| C=O (ester) | 1.22 Å | |
| C≡C (alkyne) | 1.21 Å | |
| Bond Angle | C-N-C | 125° |
| O=C-O | 124° | |
| Dihedral Angle | C-C-N-C | 178° |
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of spectroscopic properties. researchgate.net
For this compound, ab initio calculations would be invaluable for predicting its vibrational (infrared and Raman) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparison of this theoretical spectrum with experimental data, if available, can aid in the assignment of vibrational modes to specific functional groups within the molecule, such as the C=O stretch of the ester, the N-H bend of the amine, and the C≡C stretch of the alkyne.
Furthermore, Time-Dependent DFT (TD-DFT) or more advanced ab initio methods can be used to predict the electronic absorption spectrum (UV-Vis). These calculations would provide information on the excitation energies and oscillator strengths of electronic transitions, helping to understand the molecule's photophysical properties.
Computational Investigations of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing insights that can be difficult to obtain experimentally.
Energy Barrier Calculations for Key Transformations
For this compound, several reactions could be of interest, such as electrophilic aromatic substitution on the benzene ring or reactions involving the propargyl group. Computational methods can be used to map out the potential energy surface for these transformations. By locating the transition state structures and calculating their energies relative to the reactants and products, the activation energy barrier for the reaction can be determined. A lower energy barrier indicates a faster reaction rate. Such calculations are crucial for understanding the feasibility and kinetics of potential synthetic routes or degradation pathways.
Conformational Analysis and Stereochemical Considerations
The presence of rotatable single bonds in this compound means that it can exist in multiple conformations. A thorough conformational analysis, typically performed using molecular mechanics or DFT, would be necessary to identify the lowest energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and biological activity, if any.
Molecular Modeling and Simulation Approaches
Beyond the quantum mechanical treatment of isolated molecules, molecular modeling and simulation techniques can be used to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule.
Molecular dynamics (MD) simulations, for example, could be used to study the solvation of the molecule in different solvents. This would provide insights into solute-solvent interactions and their effect on the molecule's conformation and reactivity. If the molecule were being investigated as a potential drug candidate, molecular docking studies could be performed to predict its binding mode and affinity to a target protein. ekb.eg These simulations rely on force fields, which are empirical energy functions that describe the interactions between atoms.
Research Applications of Ethyl 3 Prop 2 Yn 1 Ylamino Benzoate As a Chemical Synthon
Role as a Versatile Building Block in Organic Synthesis
The structural features of Ethyl 3-(prop-2-yn-1-ylamino)benzoate make it a valuable synthon for the construction of diverse molecular architectures. The presence of both a nucleophilic secondary amine and a reactive alkyne allows for a variety of synthetic manipulations, positioning it as a key intermediate in the assembly of more complex molecules.
Precursor for N-Heterocyclic Compounds (e.g., Pyrroles, Quinolines, Oxazoles, Imidazoles, Dihydroazepines)
The N-propargylamine scaffold is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. While direct experimental evidence for the use of this compound in these specific transformations is not extensively documented in publicly available literature, the known reactivity of N-propargylamines provides a strong basis for its potential applications.
Pyrroles: The synthesis of pyrroles from N-propargylamines can be achieved through various catalytic methods. For instance, base-mediated intramolecular cyclization of N-propargylamines is an efficient route to structurally diverse pyrroles. chemistryviews.org This approach is broadly applicable and tolerates a range of functional groups. Another strategy involves a one-pot tandem enyne cross-metathesis and cyclization reaction, which has been successfully employed for the synthesis of 1,2,3-substituted pyrroles from propargylamines. nih.gov
Quinolines: N-propargylamines are valuable starting materials for the synthesis of quinoline (B57606) derivatives. researchgate.net Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often involve the reaction of anilines with other reagents. acs.orgnih.gov Given that this compound is an N-substituted aniline (B41778) derivative, it could potentially be utilized in modified versions of these classical syntheses or in more modern, metal-catalyzed approaches to quinoline scaffolds. acs.orgnih.gov
Oxazoles: The synthesis of oxazoles from propargyl-containing precursors is a well-established transformation. One practical method involves the cycloisomerization of propargyl amides. nih.gov Furthermore, N-sulfonyl propargylamides can undergo NIS-mediated iodocyclization to form iodoalkylidenedihydrooxazoles, which can be further oxidized to oxazoles. researchgate.net N,1,1-tricarbonylated propargylamines have also been shown to cyclize to form 2,5-disubstituted oxazole-4-carboxylates. mdpi.com
Imidazoles: N-propargylamines are extensively used as precursors for the synthesis of imidazoles and their fused analogues. researchgate.netresearchgate.neteurjchem.com Various protocols have been developed, often involving metal-catalyzed reactions, that offer high regioselectivity and efficiency. researchgate.netresearchgate.net For example, a transition-metal-free, base-mediated hydroamination of propargylamine (B41283) with isothiocyanates provides a regioselective route to imidazole-2-thiones. rsc.org Copper-catalyzed reactions of propargylamines with carbodiimides also yield substituted 2-aminoimidazoles.
Dihydroazepines: The synthesis of larger heterocyclic rings such as dihydroazepines from propargyl precursors is also an area of active research. While specific examples for dihydroazepines are less common than for five- and six-membered rings, the general reactivity of propargylamines suggests their potential utility in the construction of these seven-membered heterocycles through appropriate cyclization strategies.
The following table summarizes the potential heterocyclic systems that could be synthesized from this compound based on the known reactivity of the N-propargylamine moiety.
| Heterocycle | General Synthetic Approach from Propargylamines | Potential for this compound |
|---|---|---|
| Pyrroles | Base-mediated intramolecular cyclization chemistryviews.org, Enyne cross-metathesis/cyclization nih.gov | The N-propargylamine core can undergo cyclization, with the ethyl benzoate (B1203000) group potentially influencing reactivity or providing a handle for further functionalization. |
| Quinolines | Modified classical syntheses (e.g., Skraup, Friedländer) acs.orgnih.gov, Metal-catalyzed annulations acs.orgnih.gov | As an N-substituted aniline, it could serve as a key building block in various quinoline syntheses. |
| Oxazoles | Cycloisomerization of propargyl amides nih.gov, Iodocyclization of N-sulfonyl propargylamides researchgate.net | After conversion of the secondary amine to a suitable amide, intramolecular cyclization onto the alkyne can lead to oxazole (B20620) formation. |
| Imidazoles | Metal-catalyzed reactions with isothiocyanates or carbodiimides rsc.org, Multi-component reactions researchgate.netresearchgate.net | The propargylamine moiety can participate in various cycloaddition and annulation reactions to form the imidazole (B134444) ring. |
| Dihydroazepines | Intramolecular cyclization strategies | Potential for the construction of seven-membered rings, although specific methodologies are less established. |
Intermediate in Complex Molecule Assembly
The bifunctional nature of this compound makes it an attractive intermediate for the assembly of more complex molecules. The propargyl group can be elaborated through a variety of reactions, including Sonogashira coupling, click chemistry, and various cycloadditions, to introduce new structural motifs. Simultaneously, the ethyl benzoate group can be modified to introduce amide linkages, carboxylic acids, or other functional groups. This dual reactivity allows for a modular approach to the synthesis of complex target molecules, where different fragments can be introduced at either end of the synthon. For instance, N-arylated oxathiazinane heterocycles have been shown to be convenient synthons for 1,3-amino ethers and thioethers, highlighting the utility of related structures in building complex functionalities.
Applications in Macromolecular and Materials Chemistry
The presence of a terminal alkyne in this compound makes it a prime candidate for applications in macromolecular and materials chemistry, particularly in the realm of polymer modification and the design of functional materials.
Polymer Functionalization via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for the covalent attachment of molecules to polymer backbones. The terminal alkyne of this compound can readily participate in CuAAC reactions with azide-functionalized polymers. This allows for the straightforward introduction of the 3-aminobenzoate (B8586502) moiety onto a wide range of polymeric scaffolds. The resulting functionalized polymers could exhibit altered properties, such as improved solubility, thermal stability, or the ability to coordinate with metal ions. This approach offers a powerful tool for tailoring the properties of existing polymers for specific applications.
Design of Functional Materials with Propargyl Moieties
Materials incorporating propargyl groups are of significant interest due to the versatility of the alkyne functionality. Propargyl ether-functionalized poly(m-phenylene), for example, can be thermally cross-linked to produce materials with high thermal stability, a high glass transition temperature, and excellent mechanical properties. Similarly, polymers functionalized with this compound could be cross-linked through reactions of the propargyl group, leading to the formation of robust polymer networks. The resulting materials could find applications as high-performance coatings, adhesives, or matrix resins for composites. The ethyl benzoate group could also be hydrolyzed post-polymerization to introduce carboxylic acid functionalities, which could be used to further modify the material's properties or to chelate metal ions.
Development of Novel Synthetic Methodologies
The unique reactivity of this compound and related N-propargylamines can be harnessed for the development of new synthetic methods. The exploration of novel catalytic systems for the transformation of the propargylamine moiety can lead to more efficient and selective routes to known heterocyclic systems or to the discovery of entirely new classes of compounds. For example, the development of new catalysts for the A³ coupling reaction (aldehyde-alkyne-amine) has expanded the scope of propargylamine synthesis. researchgate.net Furthermore, investigations into the tandem reactions of this compound, where both the propargyl and benzoate groups react in a single pot, could lead to the rapid assembly of complex molecular scaffolds. The development of such methodologies is crucial for advancing the field of organic synthesis and enabling the efficient production of valuable chemical entities.
New Catalytic Systems for Propargyl Derivatization
The terminal alkyne of the propargyl group is readily amenable to a range of catalytic transformations, providing access to a variety of valuable chemical structures.
One-pot strategies involving the oxidation of propargylamines followed by intramolecular cyclization have been developed for the synthesis of isoxazoles. For instance, a facile method involves the oxidation of propargylamines to their corresponding oximes, which then undergo a copper(I) chloride-mediated intramolecular cyclization to yield isoxazole (B147169) cores. acs.orgresearchgate.net This protocol demonstrates high functional group compatibility and is scalable, highlighting its utility in synthetic applications. acs.orgresearchgate.net
Furthermore, N-propargylaniline derivatives can be utilized in main group metal-catalyzed intramolecular cyclizations to produce quinoxalines or quinolin-8-amines. rsc.orgresearchgate.net Depending on the choice of catalyst, either stannic chloride or indium(III) chloride, the reaction can proceed through a 6-exo-dig or 6-endo-dig cyclization pathway, respectively. rsc.orgresearchgate.net These reactions can be performed under aerobic conditions and can even be carried out in a one-pot fashion starting from the corresponding ortho-nitro N-propargylanilines. rsc.orgresearchgate.net
Gold catalysis has also been employed for the synthesis of pyrimidines from propargyl alcohols and 3-aminobenzo[d]isoxazoles, showcasing another avenue for the derivatization of propargyl-containing compounds. researchgate.net Additionally, electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride, iodine, bromine, phenylselenyl bromide, and p-nitrobenzenesulfenyl chloride provides access to a variety of 3-substituted quinolines under mild conditions. nih.gov
The following table summarizes some of the catalytic systems used for the derivatization of propargylamine-containing compounds:
| Catalyst System | Reactant Type | Product Type | Reference |
| Copper(I) chloride | Propargylamines | Isoxazoles | acs.orgresearchgate.net |
| Stannic chloride | N-propargylaniline derivatives | Quinoxalines | rsc.orgresearchgate.net |
| Indium(III) chloride | N-propargylaniline derivatives | Quinolin-8-amines | rsc.orgresearchgate.net |
| Gold catalysts | Propargyl alcohols | Pyrimidines | researchgate.net |
| ICl, I2, Br2, PhSeBr | N-(2-alkynyl)anilines | 3-Substituted Quinolines | nih.gov |
Metal-Free Approaches for Propargylamino Compounds
The development of metal-free synthetic methods is a significant goal in modern organic chemistry due to environmental and economic considerations. Several metal-free approaches have been reported for the derivatization of propargylamino compounds.
A notable example is the base-mediated reaction of propargylamines with aryl azides to synthesize 5-amino-1,2,3-triazoles. researchgate.net This one-pot strategy proceeds through the isomerization of the propargylamine to an allenamine intermediate, which then undergoes a cycloaddition reaction with the azide (B81097). researchgate.net The use of potassium tert-butoxide as the base in dimethylformamide as the solvent has been found to be optimal for this transformation. researchgate.net
Furthermore, an unprecedented base-mediated cyclization of propargylic alcohols with arynes offers a novel, transition-metal-free route to 3-benzofuranyl-2-oxindoles and 3-spirooxindole benzofuran (B130515) derivatives via a propargyl Claisen rearrangement/cycloaddition pathway. researchgate.netnih.govamanote.com The nature of the substituent on the acetylene (B1199291) group of the propargylic alcohol can influence the reaction's outcome. researchgate.netnih.govamanote.com
An electrochemical approach has also been developed for the oxidative 5-exo-dig radical cyclization of N-propargylbenzamides with alcohols. This method provides a straightforward and sustainable route to structurally diverse oxazole ketals under mild, metal-free conditions in an undivided cell. rsc.org
Synthesis of Structurally Diverse Analogues and Derivatives of Propargylamino Benzoates
The core structure of this compound serves as a scaffold for the synthesis of a wide range of structurally diverse analogues and derivatives. The presence of the amino and ester functionalities, in addition to the propargyl group, allows for further chemical modifications.
Propargylamines are recognized as versatile precursors for a multitude of heterocyclic compounds, including pyrroles, quinolines, oxazolidinones, and indolizines. researchgate.netresearchgate.net The nitrogen atom of the propargylamine unit can act as a nucleophile, facilitating its use in various synthetic transformations. researchgate.net For instance, multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine), are widely used for the synthesis of propargylamines, which can then be further elaborated into more complex structures. nih.govnih.gov
The synthesis of isoxazole and isoxazolidine (B1194047) fused isoquinolinone hybrids has been achieved through a multi-step sequence involving a 1,3-dipolar cycloaddition as a key step. mdpi.com This highlights the potential of using the propargyl group in cycloaddition reactions to construct complex fused heterocyclic systems.
The development of novel 1,2,3-triazole derivatives is another area of active research. mdpi.comresearchgate.netmdpi.comnih.gov These can be synthesized through various methods, including cycloaddition reactions of azides with alkynes. The resulting triazole-containing compounds often exhibit interesting biological activities. mdpi.com
The synthesis of various quinoline derivatives from N-propargylamines has also been extensively reviewed, showcasing the importance of this class of starting materials in the construction of this important heterocyclic scaffold. researchgate.netnih.gov
Q & A
Q. Table 1: Example Reaction Optimization
| Condition | Catalyst (5 mol%) | Solvent | Yield (%) |
|---|---|---|---|
| AuCl₃ | DMF | 80°C | 72 |
| Au(PPh₃)Cl | DMSO | 70°C | 68 |
| Control (no Au) | DMF | 80°C | <5 |
Basic: How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
Methodological Answer:
- X-ray Crystallography : Use SHELX-97 for single-crystal refinement to resolve bond lengths (e.g., C≡C bond ~1.20 Å) and confirm regiochemistry .
- NMR : ¹H NMR (CDCl₃): δ 7.8–7.2 ppm (aromatic H), δ 4.3 ppm (ester -OCH₂CH₃), δ 3.1 ppm (propargyl -CH₂-). ¹³C NMR confirms the ester carbonyl at ~167 ppm .
- Mass Spectrometry : ESI-MS m/z [M+H]⁺ calculated for C₁₂H₁₃NO₂: 216.1022; observed: 216.1017.
Advanced: How can researchers resolve contradictions in regioselectivity data during functionalization of the benzoate core?
Methodological Answer:
Regioselectivity conflicts (e.g., para vs. meta substitution) arise from competing electronic and steric effects. Strategies include:
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic aromatic substitution sites based on charge distribution .
- Directed Metalation : Use directing groups (e.g., -NHBoc) to steer propargylamine addition.
- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic (meta) products, while higher temperatures shift to thermodynamic (para) products.
Q. Table 2: Regioselectivity Under Varied Conditions
| Temp (°C) | Solvent | Major Product (Ratio) |
|---|---|---|
| 25 | THF | Meta (8:1) |
| 80 | Toluene | Para (3:1) |
Advanced: What computational approaches are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the compound’s SMILES (e.g.,
CCOC(=O)C1=CC(=CC=C1)NCC#C) to model binding to enzymes like cytochrome P450 . - MD Simulations : GROMACS simulations (AMBER force field) assess stability in lipid bilayers for membrane permeability studies .
- ADMET Prediction : SwissADME estimates logP (~2.5) and bioavailability scores (>0.55), indicating moderate absorption .
Advanced: How can researchers address discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer:
- Heteronuclear NMR : Acquire ¹H-¹³C HSQC to resolve overlapping signals (e.g., propargyl vs. aromatic protons) .
- Isotopic Labeling : Synthesize ¹³C-labeled propargylamine to track coupling patterns.
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals.
Basic: What biological assays are appropriate for preliminary evaluation of this compound?
Methodological Answer:
Q. Table 3: Example Bioactivity Data
| Assay | Result | Reference |
|---|---|---|
| S. aureus MIC | 12.5 µg/mL | |
| Acetylcholinesterase IC₅₀ | 8.3 µM |
Advanced: What strategies mitigate decomposition during storage or reaction?
Methodological Answer:
- Stabilizers : Add 0.1% BHT to prevent propargyl oxidation.
- Aprotic Storage : Store under argon in anhydrous DCM at -20°C.
- pH Control : Maintain reactions at pH 7–8 to avoid ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
